molecular formula C14H17ClO4Zn B2685152 zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate CAS No. 1643794-44-8

zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate

Cat. No.: B2685152
CAS No.: 1643794-44-8
M. Wt: 350.12
InChI Key: XEUNDCZWLUHXJZ-UHFFFAOYSA-N
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Description

The compound “zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl 3-chlorobenzene-2-ide-1-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination can affect molecular pathways, such as enzyme activity or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate lies in its specific combination of zinc with the organic ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAXMGSTUYIDPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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